molecular formula C9H14O2 B145286 methyl (1S,2R,3Z)-3-ethylidene-2-methylcyclobutane-1-carboxylate CAS No. 134111-63-0

methyl (1S,2R,3Z)-3-ethylidene-2-methylcyclobutane-1-carboxylate

Cat. No. B145286
M. Wt: 154.21 g/mol
InChI Key: IOGWLUFQXATQDM-QFKPWTNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (1S,2R,3Z)-3-ethylidene-2-methylcyclobutane-1-carboxylate is a chemical compound that is used in scientific research for various purposes. It is a cyclobutane derivative that has been synthesized using different methods.

Mechanism Of Action

The mechanism of action of methyl (methyl (1S,2R,3Z)-3-ethylidene-2-methylcyclobutane-1-carboxylate)-3-ethylidene-2-methylcyclobutane-1-carboxylate is not well understood. However, it is believed to act as a nucleophile in some reactions.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of methyl (methyl (1S,2R,3Z)-3-ethylidene-2-methylcyclobutane-1-carboxylate)-3-ethylidene-2-methylcyclobutane-1-carboxylate. However, it has been reported to have some antimicrobial activity.

Advantages And Limitations For Lab Experiments

Methyl (methyl (1S,2R,3Z)-3-ethylidene-2-methylcyclobutane-1-carboxylate)-3-ethylidene-2-methylcyclobutane-1-carboxylate has some advantages and limitations for lab experiments. One of the advantages is that it is readily available and relatively easy to synthesize. Additionally, it can be used as a chiral auxiliary in the synthesis of other chiral compounds. However, one of the limitations is that there is limited information available on its mechanism of action and biochemical and physiological effects.

Future Directions

There are several future directions for research on methyl (methyl (1S,2R,3Z)-3-ethylidene-2-methylcyclobutane-1-carboxylate)-3-ethylidene-2-methylcyclobutane-1-carboxylate. One direction is to investigate its mechanism of action and biochemical and physiological effects. Another direction is to explore its potential as a starting material for the synthesis of other compounds. Additionally, it may be useful to investigate its potential as a ligand in the synthesis of metal complexes.

Synthesis Methods

Methyl (methyl (1S,2R,3Z)-3-ethylidene-2-methylcyclobutane-1-carboxylate)-3-ethylidene-2-methylcyclobutane-1-carboxylate can be synthesized using different methods. One of the most common methods is the condensation reaction between ethyl acetoacetate and cyclobutanone in the presence of sodium ethoxide. Another method involves the reaction between ethyl acetoacetate and cyclobutanone in the presence of a strong base such as potassium tert-butoxide.

Scientific Research Applications

Methyl (methyl (1S,2R,3Z)-3-ethylidene-2-methylcyclobutane-1-carboxylate)-3-ethylidene-2-methylcyclobutane-1-carboxylate has been used in scientific research for various purposes. It has been used as a starting material for the synthesis of other compounds. It has also been used as a ligand in the synthesis of metal complexes. Additionally, it has been used as a chiral auxiliary in the synthesis of other chiral compounds.

properties

CAS RN

134111-63-0

Product Name

methyl (1S,2R,3Z)-3-ethylidene-2-methylcyclobutane-1-carboxylate

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

methyl (1S,2R,3Z)-3-ethylidene-2-methylcyclobutane-1-carboxylate

InChI

InChI=1S/C9H14O2/c1-4-7-5-8(6(7)2)9(10)11-3/h4,6,8H,5H2,1-3H3/b7-4-/t6-,8-/m0/s1

InChI Key

IOGWLUFQXATQDM-QFKPWTNMSA-N

Isomeric SMILES

C/C=C\1/C[C@@H]([C@H]1C)C(=O)OC

SMILES

CC=C1CC(C1C)C(=O)OC

Canonical SMILES

CC=C1CC(C1C)C(=O)OC

Origin of Product

United States

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